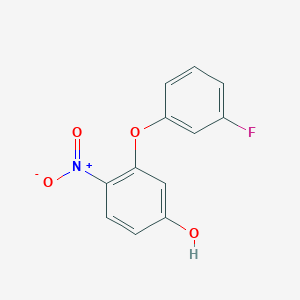![molecular formula C14H8BrF5N2O B13725506 n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea: is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-bromo-2-fluoroaniline with 2-fluoro-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively.
Applications De Recherche Scientifique
n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(4-Bromo-2-fluorophenyl)-n’-[2-chloro-5-(trifluoromethyl)phenyl]urea
- n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(methyl)phenyl]urea
- n-(4-Bromo-2-chlorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Uniqueness
Compared to similar compounds, n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various research applications.
Propriétés
Formule moléculaire |
C14H8BrF5N2O |
|---|---|
Poids moléculaire |
395.12 g/mol |
Nom IUPAC |
1-(4-bromo-2-fluorophenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H8BrF5N2O/c15-8-2-4-11(10(17)6-8)21-13(23)22-12-5-7(14(18,19)20)1-3-9(12)16/h1-6H,(H2,21,22,23) |
Clé InChI |
IIUFFXJEFBBYLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



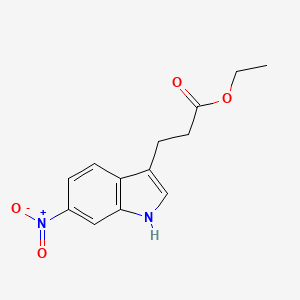
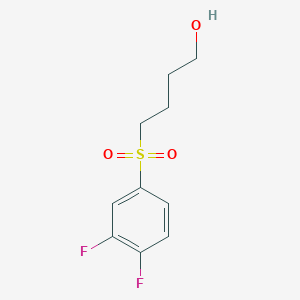
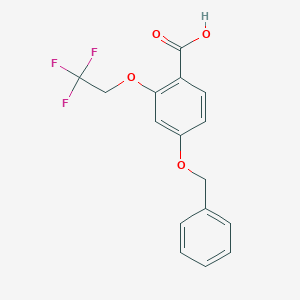
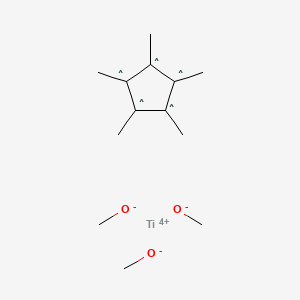

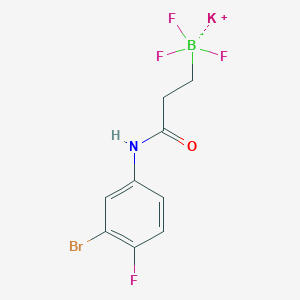
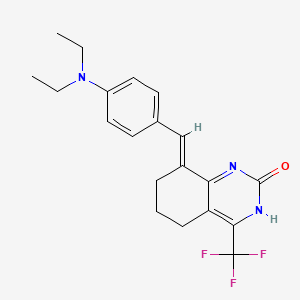
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
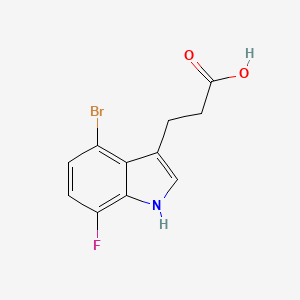
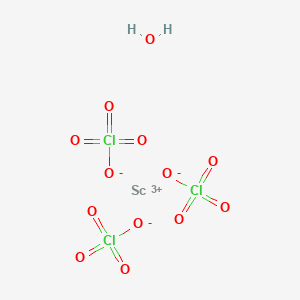
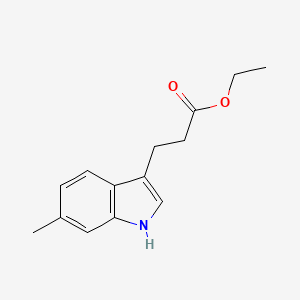
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
